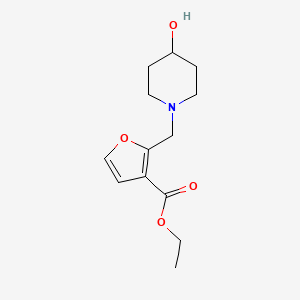
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an ethyl ester group and a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-hydroxypiperidin-1-yl)methyl)furan-2-carboxylate
- Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)thiophene-3-carboxylate
- Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)pyrrole-3-carboxylate
Uniqueness
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is unique due to the presence of both a furan ring and a piperidine ring with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-8-18-12(11)9-14-6-3-10(15)4-7-14/h5,8,10,15H,2-4,6-7,9H2,1H3 |
InChI Key |
FLNZKUOUOBFGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CN2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















